molecular formula C16H11FN2O B11849925 2-(2-Fluorophenyl)quinoline-8-carboxamide CAS No. 655222-54-1

2-(2-Fluorophenyl)quinoline-8-carboxamide

Cat. No.: B11849925
CAS No.: 655222-54-1
M. Wt: 266.27 g/mol
InChI Key: DCLGUBMCOQEUSS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)quinoline-8-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)quinoline-8-carboxamide typically involves the construction of the quinoline scaffold followed by the introduction of the fluorophenyl and carboxamide groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its anti-proliferative properties and ability to induce apoptosis in cancer cells.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its kinase inhibitory activity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)quinoline-8-carboxamide involves the inhibition of specific protein kinases, which are crucial regulators of cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells. The molecular targets include Bcl-2, BAX, and Caspase-3, which are involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carboxamide: Lacks the fluorophenyl group but shares the quinoline scaffold.

    2-Phenylquinoline-8-carboxamide: Similar structure but without the fluorine atom.

    2-(2-Chlorophenyl)quinoline-8-carboxamide: Contains a chlorine atom instead of fluorine

Uniqueness

2-(2-Fluorophenyl)quinoline-8-carboxamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. The fluorine atom can also influence the compound’s electronic properties, making it a valuable candidate for drug development .

Properties

CAS No.

655222-54-1

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

2-(2-fluorophenyl)quinoline-8-carboxamide

InChI

InChI=1S/C16H11FN2O/c17-13-7-2-1-5-11(13)14-9-8-10-4-3-6-12(16(18)20)15(10)19-14/h1-9H,(H2,18,20)

InChI Key

DCLGUBMCOQEUSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2)F

Origin of Product

United States

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